molecular formula C13H19N3O2 B15157785 tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate

tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate

Cat. No.: B15157785
M. Wt: 249.31 g/mol
InChI Key: RRTIIINPLNKKSW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate substituted benzyl halide in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be coupled with various aryl halides using palladium catalysts and bases like cesium carbonate . This method offers mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, releasing the free amine . This property makes it valuable in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-8-10-4-6-11(7-5-10)9-16-14/h4-7,9H,8,14H2,1-3H3,(H,15,17)

InChI Key

RRTIIINPLNKKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=NN

Origin of Product

United States

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